Cas no 866157-39-3 (N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide)

N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide is a specialized sulfonamide derivative featuring a dibenzazepine core and a morpholine sulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for central nervous system (CNS) targeting agents, leveraging the dibenzazepine structure's affinity for neurological receptors. The inclusion of the morpholine sulfonamide group enhances solubility and bioavailability, while the carbonyl linkage provides stability. Its unique structure makes it a candidate for further pharmacological exploration, particularly in the development of neuroactive compounds. The compound's synthetic versatility allows for modifications to optimize binding affinity and selectivity.
N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide structure
866157-39-3 structure
Product name:N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide
CAS No:866157-39-3
MF:C19H21N3O4S
Molecular Weight:387.452743291855
CID:4663157

N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide 化学的及び物理的性質

名前と識別子

    • N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide
    • 5H-Dibenz[b,f]azepine-5-carboxamide, 10,11-dihydro-N-(4-morpholinylsulfonyl)-
    • N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide
    • インチ: 1S/C19H21N3O4S/c23-19(20-27(24,25)21-11-13-26-14-12-21)22-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)22/h1-8H,9-14H2,(H,20,23)
    • InChIKey: SFPRKFVMYWUMGQ-UHFFFAOYSA-N
    • SMILES: N1(C(NS(N2CCOCC2)(=O)=O)=O)C2=CC=CC=C2CCC2=CC=CC=C12

N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00985027-1g
N-(Morpholine-4-sulfonyl)-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-2-carboxamide
866157-39-3 90%
1g
¥4193.0 2024-04-18
TRC
N168060-50mg
N-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide
866157-39-3
50mg
$ 380.00 2022-06-03
A2B Chem LLC
AI82514-10mg
N-(morpholine-4-sulfonyl)-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-2-carboxamide
866157-39-3 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI82514-5mg
N-(morpholine-4-sulfonyl)-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-2-carboxamide
866157-39-3 >90%
5mg
$214.00 2024-04-19
TRC
N168060-25mg
N-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide
866157-39-3
25mg
$ 230.00 2022-06-03
A2B Chem LLC
AI82514-500mg
N-(morpholine-4-sulfonyl)-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-2-carboxamide
866157-39-3 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI82514-1mg
N-(morpholine-4-sulfonyl)-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-2-carboxamide
866157-39-3 >90%
1mg
$201.00 2024-04-19

N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide 関連文献

N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamideに関する追加情報

Comprehensive Overview of N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide (CAS No. 866157-39-3)

The compound N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide, identified by its CAS No. 866157-39-3, is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative combines a dibenzazepine core with a morpholine sulfonamide moiety, making it a subject of interest for its potential therapeutic applications. Researchers are particularly intrigued by its unique molecular architecture, which may offer novel mechanisms of action in targeting specific biological pathways.

In recent years, the scientific community has shown growing interest in sulfonamide-based compounds due to their versatility in drug design. The inclusion of the morpholine ring in N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide enhances its solubility and bioavailability, which are critical factors in modern drug development. This aligns with current trends in precision medicine, where researchers seek compounds with optimized pharmacokinetic profiles. The compound's potential applications in central nervous system (CNS) disorders have also been a focal point, given the dibenzazepine scaffold's historical relevance in neuropharmacology.

From a synthetic chemistry perspective, CAS No. 866157-39-3 represents a challenging yet rewarding target for organic synthesis. The convergence of multiple heterocyclic systems demands sophisticated retrosynthetic analysis and innovative coupling strategies. This has led to its discussion in academic circles as a case study for green chemistry approaches, particularly in minimizing waste and improving atom economy. Such topics resonate strongly with today's emphasis on sustainable pharmaceutical manufacturing.

The pharmacological characterization of N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide remains an active area of investigation. Preliminary studies suggest possible interactions with G-protein coupled receptors (GPCRs), which are prime targets for numerous therapeutic agents. This connection to signal transduction pathways makes the compound relevant to current research into personalized therapeutics and biomarker discovery. Its structural features may also contribute to the growing field of allosteric modulator development.

Analytical chemists have developed specialized methods for characterizing 866157-39-3, employing advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy. These methodologies address the compound's complexity while meeting the pharmaceutical industry's stringent quality control requirements. The integration of computational chemistry tools has further enhanced understanding of its conformational dynamics and potential molecular interactions.

In the context of intellectual property, N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide has been referenced in several patent applications, highlighting its commercial potential. The compound's unique structure presents opportunities for patent landscaping strategies in the competitive pharmaceutical market. This aspect is particularly relevant given increasing discussions about drug repurposing and lifecycle management of pharmaceutical compounds.

The stability profile of CAS No. 866157-39-3 under various environmental conditions has been systematically evaluated, with findings contributing to the broader understanding of structure-stability relationships in heterocyclic compounds. Such studies are crucial for formulation science and align with current industry priorities regarding drug product stability and shelf-life extension.

From a regulatory perspective, the compound's status as a research chemical places it within important discussions about research and development tax credits and orphan drug designations. While not currently marketed as an active pharmaceutical ingredient, its structural features continue to inform medicinal chemistry strategies aimed at addressing unmet medical needs.

The growing body of literature surrounding 866157-39-3 reflects its importance as a chemical probe in biological studies. Its ability to potentially modulate specific enzyme systems makes it valuable for target validation studies, particularly in the era of omics technologies and systems biology approaches. This positions the compound at the intersection of multiple cutting-edge research domains.

As the pharmaceutical industry continues to explore novel chemical entities, compounds like N-(10,11-Dihydro-5H-dibenzob,fazepin-5-ylcarbonyl)-4-morpholinesulfonamide serve as important examples of rational drug design. The integration of its dibenzazepine and morpholine sulfonamide components exemplifies contemporary strategies in privileged structure utilization and scaffold hopping methodologies that dominate current drug discovery paradigms.

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